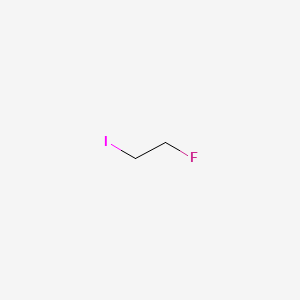

1-Fluoro-2-iodoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYJIIRJQDEGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227056 | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-51-6 | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Fluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-fluoro-2-iodoethane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of the fluoroethyl moiety in pharmaceutical and agrochemical research. This document outlines a detailed experimental protocol for its preparation via a halogen exchange reaction, methods for its purification, and key analytical data for characterization.

Synthesis of this compound via Finkelstein Reaction

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution reaction that involves the exchange of a halogen.[1][2] In this case, a more readily available 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303), is treated with an iodide salt to yield the desired product. The choice of solvent is crucial to drive the reaction to completion; typically, a solvent in which the iodide salt is soluble, but the resulting bromide salt is not, is employed.[1]

Reaction Principle

The synthesis is based on the S"N"2 displacement of a bromide ion by an iodide ion. The reaction equilibrium is shifted towards the product by the precipitation of the less soluble sodium bromide in the chosen solvent, a classic application of Le Châtelier's principle.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established Finkelstein reaction procedures.

Materials:

-

1-Bromo-2-fluoroethane

-

Sodium iodide (NaI), anhydrous

-

Acetone (B3395972), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the suspension.

-

Addition of Substrate: To the stirring suspension, add 1-bromo-2-fluoroethane (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (sodium bromide) will be observed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound is typically purified by fractional distillation to remove any remaining starting material, solvent, and by-products.

Experimental Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound (98-102 °C at atmospheric pressure).[3]

-

Product Collection: Collect the purified product in a pre-weighed receiving flask.

Figure 2: Purification workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₄FI |

| Molecular Weight | 173.96 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 98-102 °C[3] |

| Purity | >98% (typical after distillation) |

Spectroscopic Data

The following table summarizes the expected NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 4.5 | Triplet of Doublets (td) | J"HF" ≈ 47 Hz, J"HH" ≈ 7 Hz | F-CH₂- |

| ~ 3.3 | Triplet of Doublets (td) | J"HF" ≈ 15 Hz, J"HH" ≈ 7 Hz | I-CH₂- | |

| ¹³C NMR | ~ 80 | Doublet (d) | ¹J"CF" ≈ 170 Hz | F-CH₂- |

| ~ 5 | Doublet (d) | ²J"CF" ≈ 20 Hz | I-CH₂- |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This guide provides a detailed and practical approach to the synthesis and purification of this compound. The Finkelstein reaction offers a reliable method for its preparation, and fractional distillation is an effective technique for obtaining the high-purity material required for research and development in the pharmaceutical and agrochemical industries. The provided characterization data will aid in the verification of the final product.

References

An In-depth Technical Guide to 1-Fluoro-2-iodoethane (CAS: 762-51-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodoethane, a key aliphatic fluorine-containing building block. This document details its core physicochemical properties, spectroscopic characterization, safety information, synthesis, and key applications in organic and medicinal chemistry, with a focus on its role as a fluoroethylating agent.

Core Properties and Safety Information

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 762-51-6 | [2] |

| Molecular Formula | C₂H₄FI | [2] |

| Molecular Weight | 173.96 g/mol | [2] |

| Density | ~2.16 g/cm³ | [1] |

| Boiling Point | 98-102 °C | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Storage Conditions | Store at < -15°C, light-sensitive, heat-sensitive | [4][5] |

Safety Summary: this compound is classified as a dangerous good for transport.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment, including gloves and eye protection, should be worn, and the material should be handled in a well-ventilated area.[6][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H225 | Highly flammable liquid and vapor | [8] |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [8] | |

| H315 | Causes skin irritation | [8] | |

| H319 | Causes serious eye irritation | [8] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [6][7] |

| P271 | Use only outdoors or in a well-ventilated area | [6][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][7] |

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, it has been characterized by nuclear magnetic resonance (NMR) spectroscopy.[4] The expected spectral features are outlined below.

Table 3: Spectroscopic Data of this compound

| Technique | Description |

| ¹H NMR | Expected to show two triplets, one for the methylene (B1212753) group adjacent to fluorine and one for the methylene group adjacent to iodine, with coupling between the protons and to the fluorine atom. |

| ¹³C NMR | Expected to show two signals, each corresponding to one of the carbon atoms, with characteristic splitting patterns due to coupling with fluorine. |

| ¹⁹F NMR | Expected to show a triplet due to coupling with the adjacent methylene protons. |

| IR Spectroscopy | Expected to exhibit characteristic C-H stretching and bending vibrations, a C-F stretching vibration, and a C-I stretching vibration. |

| Mass Spectrometry | The molecular ion peak is expected at m/z = 174, with characteristic fragmentation patterns corresponding to the loss of iodine and fluorine atoms. |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate primarily utilized for the introduction of the fluoroethyl moiety into organic molecules. Its synthesis can be achieved through various methods, including halogen exchange and addition reactions to fluorinated alkenes.[9] A common laboratory-scale synthesis involves the treatment of 2-fluoroethanol.

The reactivity of this compound is dominated by the significant difference in the bond strengths of the carbon-halogen bonds. The carbon-iodine bond is substantially weaker than the carbon-fluorine bond, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[9] This chemoselectivity is the cornerstone of its utility in organic synthesis.

Caption: Nucleophilic substitution at the C-I bond.

Experimental Protocols

General Procedure for Fluoroethylation of a Nucleophile

This protocol provides a general method for the fluoroethylation of a generic nucleophile using this compound.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, or alcohol)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, Acetonitrile (B52724) - ACN)

-

Base (if required, e.g., K₂CO₃, Et₃N)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.

-

If the nucleophile requires deprotonation, add the base (1.1 - 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fluoroethylated compound.

Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for PET Tracer Applications

A key application of this compound is in the synthesis of its radiolabeled counterpart, 1-[¹⁸F]Fluoro-2-iodoethane, a prosthetic group for the fluoroethylation of molecules for Positron Emission Tomography (PET).[10]

Materials:

-

[¹⁸F]Fluoride

-

Acetonitrile (ACN)

-

Phase-transfer catalyst (e.g., tetraethylammonium (B1195904) bicarbonate - TEAHCO₃)

Procedure (Radiolabeling Method):

-

A solution of [¹⁸F]fluoride in water is added to a reaction vial.

-

The water is removed by azeotropic evaporation with acetonitrile at 100 °C under a gentle stream of nitrogen.

-

An acetonitrile solution containing the phase-transfer catalyst (e.g., 7.5 mg of TEAHCO₃) is added and evaporated to dryness.

-

A solution of 1,2-diiodoethane (e.g., 9 mg) in acetonitrile (0.5 mL) is added to the vial.

-

The reaction mixture is heated at 100 °C for 10 minutes.

-

After cooling to room temperature, the product, 1-[¹⁸F]fluoro-2-iodoethane, can be used for subsequent radiolabeling reactions.

Caption: Synthesis of 1-[18F]Fluoro-2-iodoethane for PET.

Applications in Drug Discovery and Development

The introduction of a fluoroethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound in drug discovery. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. This compound serves as a key reagent for this purpose, enabling the direct incorporation of the -CH₂CH₂F moiety.

Caption: Logical flow of fluoroethylation in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | 762-51-6 | FF87523 | Biosynth [biosynth.com]

- 5. This compound | 762-51-6 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 762-51-6 [sigmaaldrich.com]

- 7. 762-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 762-51-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. PREPARATION OF 1-[18F]FLUORO-2-IODOETHANE AS A PROSTHETIC GROUP FOR [18F]FLUOROETILATION | Hematology, Transfusion and Cell Therapy [htct.com.br]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-2-iodoethane

This technical guide provides a comprehensive overview of the key physical properties of 1-Fluoro-2-iodoethane, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental methodologies and a visual representation of the determination workflow.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for purification processes. The boiling point and density are fundamental parameters for laboratory and industrial applications.

| Physical Property | Value | Conditions |

| Boiling Point | 98-102 °C | at 760 Torr[1][2] |

| Density | 2.136 g/cm³ | at 25 °C[1][2] |

Experimental Protocols

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures. Below are detailed methodologies for ascertaining the boiling point and density.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes like this compound, a common and efficient method for boiling point determination, especially with small sample sizes, is the Thiele tube method.[3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the sample to heat up.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.

Determination of Density:

The density of a liquid is its mass per unit volume. The density of this compound can be determined using a pycnometer or a density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the this compound sample and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and its mass is measured.

-

The density of the this compound is calculated using the masses of the sample and the reference substance and the known density of the reference substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

This guide provides essential physical data and procedural knowledge for the effective and safe use of this compound in a research and development setting. The provided experimental protocols are standard and can be adapted for similar compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-fluoro-2-iodoethane (CAS No. 762-51-6). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a conceptual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.6 | Triplet of Triplets | ~47 (¹JHF), ~7 (³JHH) | -CH₂F |

| ~3.3 | Triplet of Triplets | ~17 (²JHF), ~7 (³JHH) | -CH₂I |

Note: The proton NMR data is based on spectral analysis principles. The methylene (B1212753) group attached to the highly electronegative fluorine atom is expected to be significantly deshielded and appear at a lower field. It will be split into a triplet by the adjacent methylene protons and further split into a doublet by the fluorine atom. Similarly, the methylene group attached to the iodine atom will be at a higher field and will be split into a triplet by the adjacent methylene protons and show a smaller coupling to the fluorine atom.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Splitting Pattern (due to F) | Assignment |

| ~80-85 | Doublet | -CH₂F |

| ~-5 to 0 | Doublet | -CH₂I |

Note: The ¹³C NMR data is estimated based on established increments for halogenated ethanes. The carbon attached to the highly electronegative fluorine will be significantly deshielded and show a large one-bond C-F coupling constant. The carbon attached to iodine will be shielded due to the "heavy atom effect" and is expected to have a chemical shift close to or slightly below 0 ppm, also showing a two-bond C-F coupling.

Table 3: Estimated ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -210 to -230 | Triplet |

Note: The ¹⁹F NMR chemical shift is estimated based on typical values for primary fluoroalkanes, referenced to CFCl₃. The signal is expected to be a triplet due to coupling with the two adjacent protons.

Table 4: Infrared (IR) Spectroscopy - Principal Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H stretching |

| 1450-1400 | Medium | C-H bending (scissoring) |

| 1050-1000 | Strong | C-F stretching |

| 600-500 | Medium-Strong | C-I stretching |

Table 5: Mass Spectrometry (MS) Data - Major Fragments

| m/z | Proposed Fragment Ion |

| 174 | [CH₂FCH₂I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 47 | [CH₂FCH₂]⁺ |

| 33 | [CH₂F]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on a spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the field strength (e.g., 376 MHz for a 400 MHz ¹H instrument). A simple pulse-acquire sequence is used. Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a small amount of the sample is diluted in a volatile solvent (e.g., dichloromethane) and injected into the GC.

-

Ionization: Electron Ionization (EI) is typically used for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 1-Fluoro-2-iodoethane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1-fluoro-2-iodoethane in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to provide a robust understanding of this compound's behavior in various solvent systems. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes estimated solubility profiles based on the well-established principle of "like dissolves like" and the known properties of structurally analogous haloalkanes.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary predictive tool. This compound (C₂H₄FI) is a polar molecule due to the presence of electronegative fluorine and iodine atoms. However, it also possesses a nonpolar ethyl backbone. This dual character dictates its solubility behavior. It is anticipated to be more soluble in solvents with similar polarity characteristics. Generally, haloalkanes are soluble in a variety of organic solvents but exhibit low solubility in water due to their inability to form strong hydrogen bonds.

Estimated Solubility Profile of this compound

The following table provides an estimated qualitative and quantitative solubility of this compound in a selection of common organic solvents at standard ambient temperature and pressure (SATP). These estimations are derived from the solubility characteristics of structurally similar compounds such as 1-bromo-2-fluoroethane (B107303) and 1-chloro-2-iodoethane. For many nonpolar and moderately polar organic solvents, this compound is expected to be miscible or highly soluble.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | Highly Soluble | > 50 |

| Ethanol | Miscible | Miscible | |

| Isopropanol | Miscible | Miscible | |

| Ethers | Diethyl Ether | Miscible | Miscible |

| Tetrahydrofuran (THF) | Miscible | Miscible | |

| Ketones | Acetone | Miscible | Miscible |

| Methyl Ethyl Ketone (MEK) | Miscible | Miscible | |

| Halogenated Solvents | Dichloromethane (DCM) | Miscible | Miscible |

| Chloroform | Miscible | Miscible | |

| Aromatic Hydrocarbons | Toluene | Highly Soluble | > 50 |

| Benzene | Highly Soluble | > 50 | |

| Aliphatic Hydrocarbons | n-Hexane | Soluble | > 20 |

| Cyclohexane | Soluble | > 20 | |

| Polar Aprotic Solvents | Acetonitrile | Highly Soluble | > 50 |

| Dimethylformamide (DMF) | Highly Soluble | > 50 | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 50 |

Disclaimer: The quantitative data presented are estimations and should be confirmed by experimental determination for applications requiring high precision.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 2 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 100 µL) to the solvent.

-

Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Soluble/Miscible: The solution is clear and homogeneous with no visible phase separation.

-

Partially Soluble: The solution is cloudy, or two distinct liquid layers are observed.

-

Insoluble: The this compound forms a distinct, separate layer that does not mix with the solvent.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides accurate and reproducible quantitative solubility data.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to facilitate phase separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any undissolved micro-droplets.

-

-

Analysis:

-

Accurately weigh the filtered, saturated solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the saturated solution and the calibration standards using a pre-calibrated analytical instrument (e.g., GC-FID).

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Workflow for Qualitative Solubility Determination.

Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided estimations and detailed experimental protocols empower researchers to confidently work with this compound. The principle of "like dissolves like" suggests that this compound will be highly soluble in a wide array of common organic solvents. For applications demanding precision, the isothermal shake-flask method is recommended for accurate solubility determination.

Stability and Storage of 1-Fluoro-2-iodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-2-iodoethane (CAS No. 762-51-6). Understanding the stability profile of this versatile reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and PET tracers. This document outlines the known physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment, ensuring the integrity and reliability of this compound in sensitive applications.

Physicochemical Properties and Storage Recommendations

This compound is a colorless to light yellow liquid that requires careful handling and storage to maintain its purity and reactivity. Several key properties influence its stability, and these are summarized in Table 1.

| Property | Value | Citation(s) |

| Molecular Formula | C₂H₄FI | [1] |

| Molecular Weight | 173.96 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 98-102 °C at 760 Torr | |

| Density | 2.136 g/cm³ at 25 °C | |

| Flash Point | 16.2 °C | |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

| Stabilizer | Often supplied with a copper chip to inhibit decomposition. | [1] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, acid anhydrides, phosphorus halides. | [2] |

Optimal Storage Conditions: To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines:

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Light: Protect from light, as iodoalkanes can be light-sensitive and undergo photodecomposition.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Container: Keep in the original, tightly sealed container to prevent moisture ingress and evaporation.

-

Ventilation: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.

Potential Degradation Pathways

The primary site of instability in this compound is the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond. Degradation can be initiated by several factors, including light, heat, and the presence of oxidizing agents or nucleophiles.

Figure 1: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating a fluoroethyl radical and an iodine radical.[4] These highly reactive species can then participate in a variety of secondary reactions, leading to the formation of gaseous byproducts such as ethylene and ethane, as well as elemental iodine (I₂) and hydrogen iodide (HI).[4][5] The formation of iodine is often observed as a yellow or reddish discoloration of the liquid.[3]

Thermal Degradation

Elevated temperatures can also promote the degradation of this compound. Two primary pathways are anticipated:

-

Homolytic Cleavage: Similar to photodegradation, heat can cause the C-I bond to break, forming radicals.

-

β-Elimination: The presence of a hydrogen atom on the carbon adjacent to the carbon bearing the iodine allows for the possibility of β-elimination of hydrogen iodide (HI) to form fluoroethene. This pathway is a common thermal decomposition route for haloalkanes.[6]

Oxidative Degradation

This compound is susceptible to oxidation. Strong oxidizing agents can lead to the breakdown of the iodoalkane, potentially forming inorganic iodine species such as iodate (IO₃⁻) or hypoiodite (IO⁻).[7] This is a critical consideration, as such degradation would not only consume the starting material but could also introduce reactive impurities into a reaction mixture.

Hydrolytic Degradation

While the C-F bond is generally stable to hydrolysis, the C-I bond can be cleaved by water, especially under acidic or basic conditions, via a nucleophilic substitution (S_N2) reaction. This would result in the formation of 2-fluoroethanol and iodide ions. However, studies on the analogous 2-fluoroethanol suggest it is relatively stable to hydrolysis, implying that this may be a slower degradation pathway under neutral conditions.[8][9]

Experimental Protocols for Stability Testing

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Figure 2: A flowchart outlining the experimental workflow for conducting forced degradation studies on this compound.

Photostability Testing (ICH Q1B)

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) in quartz tubes. A solid-state sample should also be exposed.

-

Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the exposed and control samples at appropriate time points using a suitable analytical method (e.g., GC-MS).

Thermal Stability Testing

-

Sample Preparation: Place samples of neat this compound in sealed vials.

-

Exposure: Store the vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 2 weeks).

-

Analysis: At specified intervals, withdraw samples and analyze for degradation.

Hydrolytic Stability Testing

-

Sample Preparation: Prepare solutions of this compound in:

-

0.1 M HCl (acidic condition)

-

Water (neutral condition)

-

0.1 M NaOH (basic condition)

-

-

Exposure: Store the solutions at a controlled temperature (e.g., room temperature or 60°C).

-

Analysis: Analyze the samples at various time points to determine the rate of hydrolysis and identify any degradation products.

Oxidative Stability Testing

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Exposure: Store the solution at room temperature.

-

Analysis: Monitor the reaction mixture over time to assess the extent of degradation.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of this compound and its likely degradation products (e.g., fluoroethene, ethylene, ethane), GC-MS is the preferred analytical technique.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

-

Injector: A split/splitless injector is appropriate. Care should be taken to use a moderate injector temperature to prevent on-column degradation.

-

Detector: A mass spectrometer allows for the identification of degradation products by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is a powerful tool for the structural elucidation of degradation products. By comparing the spectra of stressed samples to that of the pure compound, the formation of new species can be identified and characterized.

Conclusion

This compound is a valuable but sensitive chemical reagent. Its stability is primarily influenced by its susceptibility to light, heat, and oxidizing conditions, with the carbon-iodine bond being the most labile site. Proper storage in a refrigerated, dark, and inert environment is crucial to maintain its integrity. For applications requiring high purity, it is recommended to assess the compound's quality before use, especially if it has been stored for an extended period. The implementation of forced degradation studies as outlined in this guide will enable researchers to understand the stability profile of this compound and to develop robust, stability-indicating analytical methods, thereby ensuring the reliability of experimental outcomes.

References

- 1. 2-Iodoethanol 99 624-76-0 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolysis of ethyl iodide at 77 K | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Fluoro-2-iodoethane: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Fluoro-2-iodoethane (CAS No. 762-51-6), a versatile haloalkane intermediate used in organic synthesis. The document details its chemical and physical properties, comprehensive safety and handling protocols, and generalized experimental methodologies for property determination and chemical reactions. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is often supplied stabilized with copper to prevent decomposition.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄FI | [2] |

| Molecular Weight | 173.96 g/mol | [2] |

| Density | 2.136 g/cm³ at 25 °C | [3] |

| Boiling Point | 98-102 °C at 760 Torr | [2][3] |

| Flash Point | 16.2 °C | [3] |

| Refractive Index | 1.481 | [3] |

| Storage Temperature | 2-8 °C | [4] |

| Purity (Typical) | >98.0% (GC) | [1][4] |

Safety Data and GHS Classification

This compound is a hazardous substance that requires careful handling. Its GHS classification indicates that it is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[2]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure laboratory safety. The following handling workflow should be implemented:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls:

-

Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

Experimental Protocols

Table 3: Standardized Methodologies for Property Determination

| Property / Endpoint | Standardized Guideline | General Methodology |

| Physical-Chemical Properties | ||

| Boiling Point | OECD Test Guideline 103 | Methods include using an ebulliometer, dynamic methods, or distillation to determine the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[4] |

| Density | OECD Test Guideline 109 | Utilizes methods such as a hydrometer, immersed body method (buoyancy), or an oscillating densitometer to determine the mass per unit volume.[5] |

| Flash Point | - | Determined using a closed-cup or open-cup apparatus where the liquid is heated, and an ignition source is periodically introduced to the vapor space to find the lowest temperature at which the vapor ignites. |

| Refractive Index | ASTM D1218 | Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid.[6] |

| Toxicological Properties | ||

| Acute Oral Toxicity | OECD Test Guideline 423 (Acute Toxic Class Method) | A stepwise procedure where groups of animals (usually rats) are orally administered the substance at defined dose levels. The presence or absence of mortality determines the next dose level, allowing for classification of toxicity with a minimal number of animals.[7] |

| Acute Dermal Toxicity | OECD Test Guideline 402 | The substance is applied to the clipped, intact skin of animals (e.g., rats or rabbits) for 24 hours. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][8] |

| Acute Inhalation Toxicity | OECD Test Guideline 403 | Animals are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days.[9] |

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily used to introduce a 2-fluoroethyl group into molecules. Its reactivity is dominated by the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond. This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions and susceptible to radical cleavage.

A primary application of this reagent is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). For instance, 1-[¹⁸F]fluoro-2-iodoethane can be synthesized and used as a prosthetic group for the [¹⁸F]fluoroethylation of molecules like amines and alcohols to create PET tracers.[10]

Generalized Experimental Workflow for Fluoroethylation:

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using this compound to introduce a fluoroethyl group onto a substrate.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in pharmaceutical and materials science research. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. This guide provides a foundational understanding of its properties, safe handling procedures, and chemical applications to support its responsible use in a research and development setting. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. store.astm.org [store.astm.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Reaction mechanism of 1-Fluoro-2-iodoethane in nucleophilic substitution

An In-depth Technical Guide to the Reaction Mechanism of 1-Fluoro-2-iodoethane in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate, particularly in the preparation of fluoroethylated compounds used in pharmaceuticals and PET imaging agents.[1] Its reactivity is characterized by the presence of two different halogen atoms, leading to a nuanced behavior in nucleophilic substitution reactions. This guide provides a detailed examination of the probable reaction mechanisms, supported by theoretical principles, representative kinetic data, and comprehensive experimental protocols for further investigation.

Core Reaction and Mechanistic Considerations

The primary nucleophilic substitution reaction of this compound involves the displacement of the iodide ion by a nucleophile (Nu⁻). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making iodide the superior leaving group.[2]

F-CH₂-CH₂-I + Nu⁻ → F-CH₂-CH₂-Nu + I⁻

Two principal mechanisms are considered for this transformation: the direct bimolecular nucleophilic substitution (Sₙ2) and a mechanism involving neighboring group participation (NGP) by the fluorine atom.

The Sₙ2 Mechanism

The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] This reaction pathway is characterized by second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile.[5][6]

Rate Law: Rate = k[FCH₂CH₂I][Nu⁻]

The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, resulting in an inversion of stereochemistry at the reaction center.

Neighboring Group Participation (NGP) by Fluorine

An alternative pathway involves the intramolecular participation of the fluorine atom.[1][7] In this mechanism, the lone pair electrons on the fluorine atom could act as an internal nucleophile, displacing the iodide leaving group to form a cyclic fluoronium ion intermediate.[8] The external nucleophile would then attack this strained, three-membered ring.

This two-step process would still result in an overall substitution, but the kinetics and stereochemistry might differ from a direct Sₙ2 reaction. NGP often leads to a significant rate enhancement (anchimeric assistance) and results in retention of the overall stereochemistry, as the external nucleophile attacks in a second step that inverts the configuration of the intermediate, which itself was formed with inversion.[9]

While NGP is well-documented for other heteroatoms like sulfur and nitrogen, its role for fluorine in this type of substrate is less established and represents a key area for experimental investigation.[1]

Mechanistic Diagrams

// Reactants reactants [label="F-CH₂-CH₂-I + Nu⁻"];

// Transition State ts [label=<

δ⁻

δ⁻

Nu --- C --- I

, shape=box, style=dashed, color="#5F6368"];

// Products products [label="F-CH₂-CH₂-Nu + I⁻"];

// Arrows reactants -> ts [label="Concerted Step", color="#4285F4"]; ts -> products [color="#4285F4"];

// Style reactants [fontcolor="#202124"]; products [fontcolor="#202124"]; ts [fontcolor="#202124"]; } dot Caption: Bimolecular Nucleophilic Substitution (Sₙ2) Pathway.

// Reactants reactants [label="F-CH₂-CH₂-I"];

// Intermediate intermediate [label=<

Fluoronium Ion Intermediate

F⁺ CH₂|CH₂

, shape=none];

// Products products [label="F-CH₂-CH₂-Nu"];

// Arrows reactants -> intermediate [label="Step 1: Intramolecular\nDisplacement (-I⁻)", color="#EA4335"]; intermediate -> products [label="Step 2: Nucleophilic\nAttack (+Nu⁻)", color="#34A853"];

// Style reactants [fontcolor="#202124"]; products [fontcolor="#202124"]; intermediate [fontcolor="#202124"]; } dot Caption: Neighboring Group Participation (NGP) Pathway.

Quantitative Kinetic Data (Representative)

Specific experimental kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature. The tables below present representative data based on typical values for Sₙ2 reactions of primary alkyl halides to serve as a baseline for experimental design and comparison.

Table 1: Representative Rate Constants for Sₙ2 Reaction with Azide (B81097) (N₃⁻) in Acetone at 25°C

| Substrate | Leaving Group | Relative Rate Constant (k_rel) |

| This compound | I⁻ | ~30,000 (Estimated) |

| 1-Bromo-2-fluoroethane | Br⁻ | ~1,000 (Estimated) |

| 1-Chloro-2-fluoroethane | Cl⁻ | ~200 (Estimated) |

This data illustrates the expected high reactivity due to the excellent leaving group ability of iodide.

Table 2: Representative Activation Parameters for a Typical Sₙ2 Reaction

| Parameter | Symbol | Representative Value | Unit |

| Enthalpy of Activation | ΔH‡ | 50 - 90 | kJ mol⁻¹ |

| Entropy of Activation | ΔS‡ | -20 to -80 | J mol⁻¹ K⁻¹ |

A negative entropy of activation is characteristic of bimolecular reactions, reflecting the increase in order in the transition state.[10]

Detailed Experimental Protocols

To elucidate the precise reaction mechanism and determine the kinetic parameters for the reaction of this compound with a chosen nucleophile (e.g., sodium azide), the following protocol can be employed.

Objective

To determine the second-order rate constant (k) and activation parameters (Eₐ, ΔH‡, ΔS‡) for the reaction of this compound with a nucleophile by monitoring the reaction progress using gas chromatography (GC).

Materials and Reagents

-

This compound (substrate)

-

Sodium azide (nucleophile)

-

Acetone (solvent, anhydrous)

-

Dodecane (B42187) (internal standard)

-

Thermostatted reaction vessel (e.g., jacketed beaker connected to a water bath)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., non-polar or medium-polarity capillary column)

-

Volumetric flasks, pipettes, and syringes

Experimental Workflow Diagram

// Node Definitions prep [label="1. Prepare Stock Solutions\n- Substrate in Acetone\n- Nucleophile in Acetone\n- Internal Standard (IS) in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; thermo [label="2. Thermostat Solutions\nEquilibrate reactant solutions\nand solvent to desired temperature\n(e.g., 25°C, 35°C, 45°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiate Reaction\nCombine solutions in the\nthermostatted vessel and\nstart the timer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample [label="4. Aliquot Sampling\nWithdraw aliquots at regular\ntime intervals (t₀, t₁, t₂, ... tₙ).", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench Reaction\nImmediately add each aliquot to a\nvial containing cold water and IS.\nExtract with a suitable solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. GC Analysis\nInject the organic layer of each\nquenched sample into the GC-FID.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="7. Data Processing\n- Integrate peak areas (Substrate, IS)\n- Calculate [Substrate] at each time point\n- Plot ln([Substrate]) vs. time", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="8. Calculate Rate Constants\nDetermine pseudo-first-order and\nsecond-order rate constants.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> thermo; thermo -> initiate; initiate -> sample; sample -> quench; quench -> analyze; analyze -> data; data -> calc; } dot Caption: Workflow for Kinetic Analysis via Gas Chromatography.

Procedure

-

Preparation:

-

Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

-

Prepare a 1.0 M stock solution of sodium azide in anhydrous acetone. Using a significant excess of the nucleophile will allow for pseudo-first-order kinetic analysis.[11]

-

Prepare a 0.05 M solution of dodecane (internal standard) in acetone.

-

-

Reaction Setup:

-

Place a known volume of the sodium azide solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known volume of the thermostatted this compound stock solution. Start the timer immediately.

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 0.5 mL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water and a precise amount of the internal standard solution. The water will precipitate the unreacted sodium azide and halt the reaction.

-

Extract the organic components with a small amount of a suitable solvent (e.g., diethyl ether).

-

-

GC Analysis:

-

Data Analysis:

-

For each time point, determine the ratio of the peak area of this compound to the peak area of the internal standard (dodecane).

-

Use a calibration curve to convert this area ratio into the concentration of this compound.

-

Plot ln([this compound]) versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope of -k'.

-

Calculate the second-order rate constant k from the pseudo-first-order rate constant k' using the equation: k = k' / [Nu⁻].

-

Repeat the experiment at several different temperatures (e.g., 35°C, 45°C) to determine the activation energy (Eₐ) from an Arrhenius plot (ln(k) vs. 1/T).

-

Conclusion

The nucleophilic substitution of this compound is a synthetically important reaction that most likely proceeds via a direct Sₙ2 mechanism. However, the potential for neighboring group participation by the fluorine atom presents an intriguing mechanistic possibility that warrants experimental investigation. The protocols and representative data outlined in this guide provide a robust framework for researchers to quantitatively study this reaction, elucidate its precise mechanism, and optimize its application in the development of novel pharmaceuticals and diagnostic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Experiment 6 Procedure Summary for Kinetics of SN1/SN2 Reaction [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. monitoring the reaction by GC - Chromatography Forum [chromforum.org]

- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

An In-depth Technical Guide to Radical Reactions Involving 1-Fluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical reactions involving 1-fluoro-2-iodoethane. Due to the limited specific literature on this particular reagent, this guide draws upon established principles and detailed experimental protocols from closely related and well-studied analogous fluoroalkyl iodides. The methodologies and data presented herein serve as a robust starting point for researchers looking to utilize this compound in synthetic applications.

Introduction to Radical Reactions of this compound

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the fluoroethyl group into organic molecules. Its reactivity in radical reactions is primarily dictated by the carbon-iodine bond, which is significantly weaker than the carbon-fluorine bond and can undergo homolytic cleavage to generate the 2-fluoroethyl radical.[1] This reactive intermediate can then participate in a variety of transformations, most notably atom-transfer radical addition (ATRA) to unsaturated systems like alkenes and alkynes.

The incorporation of fluorine-containing moieties is a widely used strategy in drug discovery and agrochemical development to modulate the biological and physicochemical properties of molecules.[2] The 2-fluoroethyl group, in particular, can serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and binding affinity. Radical reactions offer a mild and efficient way to forge carbon-carbon bonds under conditions that are often compatible with a wide range of functional groups.

Core Principles and Mechanisms

The central mechanistic event in the radical chemistry of this compound is the homolytic cleavage of the C-I bond to form a 2-fluoroethyl radical (FCH₂CH₂•). This can be initiated by heat, light (photolysis), or through the use of a radical initiator.

A common and synthetically useful pathway is the Atom-Transfer Radical Addition (ATRA), which typically proceeds via a chain mechanism:

-

Initiation: Generation of an initiating radical (e.g., from AIBN, triethylborane, or a photocatalyst). This radical abstracts the iodine atom from this compound to generate the 2-fluoroethyl radical.

-

Propagation:

-

The 2-fluoroethyl radical adds to an unsaturated bond (e.g., an alkene or alkyne).

-

The resulting radical then abstracts an iodine atom from another molecule of this compound, forming the product and regenerating the 2-fluoroethyl radical to continue the chain.

-

-

Termination: Combination of any two radical species.

Modern methods often employ photoredox catalysis to achieve these transformations under mild conditions using visible light.

Experimental Protocols

While specific, detailed protocols for a wide range of radical reactions involving this compound are not abundant in the literature, the following procedures for analogous fluoroalkyl iodides can be readily adapted.

General Protocol for Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA) to Alkenes

This protocol is adapted from the visible-light-induced photoredox reactions of 1,1,1-trifluoro-2-iodoethane.[3]

Reaction Scheme:

Materials:

-

This compound

-

Alkene substrate

-

fac-Ir(ppy)₃ (photocatalyst)

-

Hünig's base (diisopropylethylamine, DIPEA)

-

Acetonitrile (B52724) (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Blue LED lamp (or a 24W fluorescent lamp)

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), this compound (1.2 mmol), fac-Ir(ppy)₃ (0.02 mmol, 2 mol%), and Hünig's base (1.5 mmol).

-

Add anhydrous acetonitrile (5 mL) to the tube.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert atmosphere (nitrogen or argon).

-

Irradiate the reaction mixture with a blue LED lamp at room temperature for 24-48 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired iodo-fluoroethylated product.

Data Presentation

The following tables summarize representative quantitative data for radical addition reactions of analogous fluoroalkyl iodides to various unsaturated compounds. These serve as a predictive guide for the expected reactivity and yields for reactions with this compound.

Table 1: Analogue Data for Photoredox-Catalyzed Radical Addition of Fluoroalkyl Iodides to Alkenes

| Entry | Fluoroalkyl Iodide | Alkene Substrate | Product Yield (%) | Reference |

| 1 | CF₃CH₂I | 1-Octene | 85 | [3] |

| 2 | CF₃CH₂I | Styrene | 78 | [3] |

| 3 | HCF₂CF₂I | 1-Decene | 92 | [1] |

| 4 | HCF₂CF₂I | Allyl alcohol | 85 | [1] |

| 5 | HCF₂CF₂I | Undec-10-enoic acid | 95 | [1] |

Yields are for the isolated product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for a photoredox-catalyzed ATRA reaction.

Caption: Simplified ATRA reaction mechanism.

References

An In-depth Technical Guide to 1-Fluoro-2-iodoethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-fluoro-2-iodoethane, a versatile building block in modern organic synthesis. Due to its unique bifunctional nature, possessing both a fluorine and an iodine atom, this reagent offers a distinct reactivity profile that is highly valuable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. This document details its synthesis, key applications with experimental protocols, and the logical workflows for its utilization.

Properties and Synthesis of this compound

This compound (CAS: 762-51-6) is a colorless to light-yellow liquid with a boiling point of 98-102 °C.[1] Its structure features a carbon-iodine bond that is significantly weaker than the carbon-fluorine bond, making the iodine atom a preferential leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent fluorine atom can influence the reactivity at the iodinated carbon.

The synthesis of this compound can be achieved through several routes, most commonly via halogen exchange reactions or the iodofluorination of ethene. A particularly relevant application is the synthesis of its radioisotopic analogue, 1-[¹⁸F]fluoro-2-iodoethane, a crucial precursor for positron emission tomography (PET) tracers.

Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for Radiolabeling

A common method for the synthesis of 1-[¹⁸F]fluoro-2-iodoethane involves the nucleophilic substitution of a di-iodinated precursor with [¹⁸F]fluoride.[2]

Experimental Protocol: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane [2]

-

Materials: [¹⁸F]Fluoride, 1,2-diiodoethane (B146647), tetraethylammonium (B1195904) bicarbonate (TEAHCO₃), acetonitrile (B52724) (AcN).

-

Procedure:

-

Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of TEAHCO₃ in methanol (B129727).

-

The methanol is evaporated at 100°C with a gentle stream of nitrogen.

-

The residue is further dried by the azeotropic evaporation with acetonitrile (2 x 0.5 mL).

-

A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in 0.5 mL of acetonitrile is added to the dried [¹⁸F]fluoride/TEAHCO₃ complex.

-

The reaction mixture is heated at 100°C for 10 minutes.

-

The product, 1-[¹⁸F]fluoro-2-iodoethane, is obtained and can be used for subsequent radiolabeling reactions.

-

Quantitative Data for 1-[¹⁸F]Fluoro-2-iodoethane Synthesis [2]

| Precursor | Phase Transfer Catalyst | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

| 1,2-Diiodoethane | TEAHCO₃ | 100 | 10 | 47.6 |

| 1,2-Diiodoethane | TBAHSO₄ | 100 | 10 | 24.8 |

Applications in Nucleophilic Fluoroethylation

This compound is an effective reagent for the introduction of the fluoroethyl moiety (-CH₂CH₂F) into a wide range of molecules via nucleophilic substitution. The carbon-iodine bond serves as the reactive site for attack by various nucleophiles.[1]

General Workflow for Nucleophilic Fluoroethylation

Caption: General workflow for nucleophilic fluoroethylation.

N-Fluoroethylation of Amines

The reaction of this compound with primary and secondary amines provides a direct route to N-(2-fluoroethyl)amines. These products are of significant interest in medicinal chemistry.

Experimental Protocol: General Procedure for N-Fluoroethylation of Amines

-

Materials: Amine, this compound, a suitable base (e.g., K₂CO₃, Et₃N), and a polar aprotic solvent (e.g., DMF, CH₃CN).

-

Procedure:

-

To a solution of the amine in the chosen solvent, the base is added.

-

This compound (typically 1.1-1.5 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

O-Fluoroethylation of Phenols and Alcohols

Phenols and alcohols can be O-fluoroethylated using this compound in the presence of a base to form 2-fluoroethyl ethers.

Experimental Protocol: General Procedure for O-Fluoroethylation

-

Materials: Phenol (B47542) or alcohol, this compound, a strong base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, THF).

-

Procedure:

-

The phenol or alcohol is dissolved in the solvent, and the base is added to generate the corresponding alkoxide or phenoxide.

-

This compound is added to the reaction mixture.

-

The mixture is stirred, typically at elevated temperatures, until the starting material is consumed.

-

The reaction is carefully quenched, and the product is isolated by extraction and purified by chromatography.

-

S-Fluoroethylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to produce 2-fluoroethyl thioethers.

Experimental Protocol: General Procedure for S-Fluoroethylation of Thiols

-

Materials: Thiol, this compound, a base (e.g., Cs₂CO₃, K₂CO₃), and a solvent (e.g., CH₃CN, DMF).

-

Procedure:

-

The thiol and the base are combined in the solvent.

-

This compound is added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up involves quenching, extraction, and purification of the resulting thioether.

-

C-Fluoroethylation of Active Methylene (B1212753) Compounds

Carbanions generated from active methylene compounds can also be alkylated with this compound to form new carbon-carbon bonds.

Experimental Protocol: General Procedure for C-Fluoroethylation

-

Materials: Active methylene compound (e.g., malonic ester, β-ketoester), a strong base (e.g., NaH, LDA), this compound, and an aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

The active methylene compound is deprotonated with a strong base at low temperature.

-

This compound is added to the resulting enolate.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Standard aqueous work-up and purification by chromatography yield the C-fluoroethylated product.

-

Applications in Radical Reactions